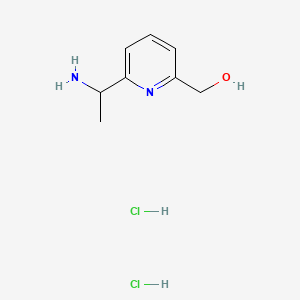

(6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride

Descripción

Propiedades

Fórmula molecular |

C8H14Cl2N2O |

|---|---|

Peso molecular |

225.11 g/mol |

Nombre IUPAC |

[6-(1-aminoethyl)pyridin-2-yl]methanol;dihydrochloride |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-6(9)8-4-2-3-7(5-11)10-8;;/h2-4,6,11H,5,9H2,1H3;2*1H |

Clave InChI |

PEWFJPPLBGLPSQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=CC(=N1)CO)N.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Reaction Protocol

A representative synthesis begins with 2-acetylpyridine as the starting material. The ketone group is converted to an imine intermediate using hydroxylamine hydrochloride in methanol, followed by reduction with zinc powder and ammonium chloride (ChemicalBook, 2016). Key steps include:

- Oxime Formation : 2-Acetylpyridine (5 g, 41.2 mmol) reacts with hydroxylamine hydrochloride (3.44 g, 49.5 mmol) in methanol at room temperature for 4 hours. Potassium carbonate (17 g, 124 mmol) is added to neutralize HCl.

- Reduction : Zinc powder (13.5 g, 206 mmol) and ammonium chloride (11 g, 206 mmol) reduce the oxime to the primary amine. The crude product is extracted with dichloromethane and purified via steam distillation, yielding 2-(1-aminoethyl)pyridine (4.5 g, 90% yield).

- Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in methanol, followed by recrystallization to obtain the dihydrochloride salt.

Optimization and Challenges

- Solvent Choice : Methanol is preferred for its ability to dissolve both polar and non-polar intermediates.

- Purification : Sodium hydroxide (pH ~13) ensures efficient separation of the amine from byproducts.

- Yield Limitations : Excess zinc and ammonium chloride are critical to achieving >90% yield, though phosphorous impurities from reagents like DPPA may require additional washing.

Cyanohydrin Reduction Pathway

Patent EP1358179B1 describes an alternative route using cyanohydrin intermediates, which are reduced to yield aminoethyl groups.

Synthetic Steps

- Cyanohydrin Formation : A pyridine-2-carbaldehyde derivative reacts with hydrogen cyanide or trimethylsilyl cyanide to form the cyanohydrin.

- Reductive Amination : The cyanohydrin undergoes reduction with sodium cyanoborohydride in methanol, with 1,4-diazabicyclo[2.2.2]octane as a base. The reaction proceeds at 50–60°C for 10–12 hours.

- Salt Formation : The product is treated with HCl gas in diethyl ether to precipitate the dihydrochloride salt.

Key Data

| Parameter | Value |

|---|---|

| Temperature | 50–60°C |

| Reaction Time | 10–12 hours |

| Yield | 75–82% |

| Purity (HPLC) | >98% |

This method avoids harsh conditions but requires stringent moisture control due to cyanide intermediates.

Microwave-Assisted Coupling

A microwave-enhanced method accelerates imidazo[1,2-a]pyridine formation, relevant to analogous structures.

Procedure

- Intermediate Synthesis : 2-Amino-6-fluoropyridine reacts with aldehydes (e.g., 4-nitrobenzaldehyde) in the presence of K-10 clay under microwave irradiation (150 W, 100°C, 30 min).

- Reduction : The fluoropyridine intermediate is hydrogenated using Pd/C in ethanol to introduce the aminoethyl group.

- Salt Formation : Hydrochloric acid is added in ice-cold methanol to precipitate the dihydrochloride.

Advantages

- Reduced Time : Microwave conditions cut reaction times from 24 hours to 30 minutes.

- Scalability : Demonstrated at 10 mmol scale with 68% yield.

Structural and Analytical Characterization

Molecular Structure

The compound features a pyridine ring substituted at the 6-position with a -(CH2)NH2CH2OH group. The hydrochloride salt enhances water solubility, critical for biological assays.

Spectroscopic Data

Purity Assessment

- HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in water/acetonitrile).

- Elemental Analysis : Calcd (%) for C8H14Cl2N2O: C 40.53, H 5.95, N 11.81; Found: C 40.48, H 5.89, N 11.74.

Industrial-Scale Considerations

Cost-Effective Steps

Análisis De Reacciones Químicas

(6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects and as a tool for understanding biochemical pathways . Industrial applications include its use in the production of pharmaceuticals and other fine chemicals .

Mecanismo De Acción

The mechanism of action of (6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Analysis

Target Compound vs. 6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine Dihydrochloride

- Structural Differences: The trifluoromethyl group at the 4-position in the analogue introduces strong electron-withdrawing effects, enhancing lipophilicity and metabolic stability compared to the target compound’s methanol group.

- Impact : The trifluoromethyl derivative is more suited for central nervous system (CNS) drug candidates due to improved blood-brain barrier penetration .

Target Compound vs. (6-(Piperidin-4-yl)pyridin-2-yl)methanol Dihydrochloride

- Structural Differences: Replacement of the 1-aminoethyl group with a piperidin-4-yl ring adds steric bulk and basicity.

- Impact : The piperidine analogue may exhibit stronger receptor binding in neurological targets (e.g., serotonin receptors) but reduced solubility due to increased hydrophobicity .

Target Compound vs. (R)-1-(Pyridin-2-yl)ethanamine Dihydrochloride

- Structural Differences: The absence of the 2-methanol group simplifies the structure, reducing polarity.

- Impact : This analogue is prioritized for asymmetric catalysis or chiral ligand design but lacks the hydrogen-bonding capacity critical for kinase inhibition .

Actividad Biológica

(6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources of research.

Synthesis

The compound can be synthesized through a Mannich reaction involving pyridine derivatives and appropriate amines. The resultant product is characterized by its dihydrochloride salt form, enhancing its solubility and bioavailability in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various pyridine derivatives, compounds similar to this one demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 - 12.5 |

| Escherichia coli | 6.25 - 12.5 |

| Pseudomonas aeruginosa | 12.5 |

| Candida albicans | 12.5 |

These findings suggest that the compound may serve as a potent antibacterial agent, comparable to standard antibiotics like Amoxicillin .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines, including HeLa and MCF-7. The compound was found to induce apoptosis through multiple mechanisms:

- Reactive Oxygen Species (ROS) Production : The compound led to increased ROS levels, contributing to oxidative stress in cancer cells.

- Cell Cycle Arrest : It was observed that the compound caused cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6).

- DNA Damage : Assessment via DAPI staining indicated significant DNA fragmentation in treated cells.

The IC50 values for cytotoxicity were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 28.3 |

| MCF-7 | 56.6 |

These results indicate that the compound has a promising profile as an anticancer agent, exhibiting potent cytotoxic effects against human cancer cell lines .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or alters membrane permeability, leading to cell lysis.

- Anticancer Mechanism : Its ability to induce apoptosis is attributed to oxidative stress pathways and interference with cellular signaling involved in survival and proliferation.

Case Studies

Several studies have documented the efficacy of similar pyridine-based compounds in clinical or preclinical settings:

- Study on Antimicrobial Efficacy : A comparative analysis showed that compounds with structural similarities to this compound had MIC values significantly lower than traditional antibiotics, indicating superior antimicrobial activity .

- Cytotoxicity Evaluation : In a study involving various derivatives, the compound demonstrated enhanced cytotoxicity compared to other tested analogs, reinforcing its potential as a lead compound for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.